2-(3-chlorophenyl)-1H-indole-3-carbonitrile
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Overview
Description
2-(3-chlorophenyl)-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a 3-chlorophenyl group and a carbonitrile group at the 3-position of the indole ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-1H-indole-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with indole-3-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 2-(3-aminophenyl)-1H-indole-3-carbonitrile.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenyl)-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1H-indole-3-carbonitrile
- 2-(2-chlorophenyl)-1H-indole-3-carbonitrile
- 3-(3-chlorophenyl)-1H-indole-2-carbonitrile
Uniqueness
2-(3-chlorophenyl)-1H-indole-3-carbonitrile is unique due to the specific positioning of the chlorophenyl and carbonitrile groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H9ClN2 |
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Molecular Weight |
252.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H9ClN2/c16-11-5-3-4-10(8-11)15-13(9-17)12-6-1-2-7-14(12)18-15/h1-8,18H |
InChI Key |
NUUWMZBYTGEADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Cl)C#N |
Origin of Product |
United States |
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